1-(Oxan-3-yl)-3-[1-[4-(trifluoromethoxy)phenyl]ethyl]urea
Description
1-(Oxan-3-yl)-3-[1-[4-(trifluoromethoxy)phenyl]ethyl]urea is a synthetic organic compound that features a urea functional group
Properties
IUPAC Name |
1-(oxan-3-yl)-3-[1-[4-(trifluoromethoxy)phenyl]ethyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F3N2O3/c1-10(19-14(21)20-12-3-2-8-22-9-12)11-4-6-13(7-5-11)23-15(16,17)18/h4-7,10,12H,2-3,8-9H2,1H3,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZZJCBIPTOTBDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC(F)(F)F)NC(=O)NC2CCCOC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Oxan-3-yl)-3-[1-[4-(trifluoromethoxy)phenyl]ethyl]urea typically involves the following steps:
Formation of the oxan ring: This can be achieved through the cyclization of a suitable diol or halohydrin precursor.
Introduction of the trifluoromethoxy phenyl group: This step may involve a nucleophilic aromatic substitution reaction or a palladium-catalyzed cross-coupling reaction.
Formation of the urea group: This can be done by reacting an amine with an isocyanate or by using a phosgene derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(Oxan-3-yl)-3-[1-[4-(trifluoromethoxy)phenyl]ethyl]urea can undergo various types of chemical reactions, including:
Oxidation: The oxan ring can be oxidized to form lactones or other oxygenated derivatives.
Reduction: The urea group can be reduced to form amines or other nitrogen-containing compounds.
Substitution: The trifluoromethoxy phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, nucleophiles, and electrophiles can be used under various conditions (e.g., acidic, basic, or neutral).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxan ring may yield lactones, while reduction of the urea group may produce amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound with applications in drug discovery and development.
Medicine: As a candidate for the development of new pharmaceuticals with specific therapeutic targets.
Industry: As a precursor for the synthesis of materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(Oxan-3-yl)-3-[1-[4-(trifluoromethoxy)phenyl]ethyl]urea would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes, receptors, or ion channels. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its bioavailability and efficacy.
Comparison with Similar Compounds
Similar Compounds
1-(Oxan-3-yl)-3-[1-[4-(trifluoromethyl)phenyl]ethyl]urea: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
1-(Oxan-3-yl)-3-[1-[4-(methoxy)phenyl]ethyl]urea: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
Uniqueness
1-(Oxan-3-yl)-3-[1-[4-(trifluoromethoxy)phenyl]ethyl]urea is unique due to the presence of the trifluoromethoxy group, which can impart distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and potential interactions with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
